Comparative Molecular Properties: Target Compound Versus 3-Position Regioisomer and Ketone Analog
The molecular properties of (5-(1H-1,2,4-triazol-1-yl)pyridin-2-yl)methanamine (as the hydrochloride salt) differ meaningfully from both its 3-position regioisomer and its ketone-functionalized analog. The target compound's hydrochloride salt (MW 211.65) presents distinct polarity and hydrogen-bonding capacity relative to the 3-substituted regioisomer dihydrochloride (MW 248.11) and the 2-propan-1-one analog (MW 202.21, calculated XLogP3 = 1.1) [1]. These property differences directly impact chromatographic behavior, solubility in aqueous buffers, and compatibility with downstream synthetic transformations [2].
| Evidence Dimension | Molecular weight, salt stoichiometry, and predicted lipophilicity |
|---|---|
| Target Compound Data | Hydrochloride salt: MW 211.65, monohydrochloride (1:1 stoichiometry); Computed topological polar surface area (TPSA) = 69.6 Ų |
| Comparator Or Baseline | Regioisomer: [3-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine dihydrochloride, MW 248.11 (2:1 HCl stoichiometry); Ketone analog: 1-[5-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]propan-1-one, MW 202.21, XLogP3 = 1.1, TPSA = 60.7 Ų |
| Quantified Difference | MW difference: -36.46 g/mol vs. regioisomer dihydrochloride; TPSA difference: +8.9 Ų vs. ketone analog; Stoichiometry: monohydrochloride vs. dihydrochloride |
| Conditions | Calculated and vendor-reported molecular properties under standard conditions; TPSA and XLogP3 from computational predictions |
Why This Matters
These property differences affect solubility, chromatographic retention, and the molar quantity required for equivalent molar-scale reactions—factors that directly influence procurement quantity decisions and experimental reproducibility.
- [1] Kuujia. Cas no 1565584-51-1 (1-5-(1H-1,2,4-triazol-1-yl)pyridin-2-ylpropan-1-one). Computed Properties including MW 202.21, XLogP3 1.1, TPSA 60.7 Ų. View Source
- [2] Kuujia. Cas no 1803581-13-6 (5-(1H-1,2,4-triazol-1-yl)pyridin-2-ylmethanamine hydrochloride). Computed Properties including TPSA 69.6 Ų, rotatable bond count 2, complexity 163. View Source
